molecular formula C20H20N2O2 B2455427 N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide CAS No. 852369-06-3

N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide

Cat. No.: B2455427
CAS No.: 852369-06-3
M. Wt: 320.392
InChI Key: VIHDCLIUJRYKSJ-UHFFFAOYSA-N
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Description

N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide typically involves the reaction of an indole derivative with an appropriate acylating agent. The reaction conditions may include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process may include steps like purification through recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce functional groups, such as converting ketones to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-(1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide
  • N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-phenyl-2-oxoacetamide

Uniqueness

N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide is unique due to its specific substitution pattern on the indole ring and the presence of both ethyl and methyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-4-22(17-12-8-5-9-13(17)2)20(24)19(23)18-14(3)21-16-11-7-6-10-15(16)18/h5-12,21H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHDCLIUJRYKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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